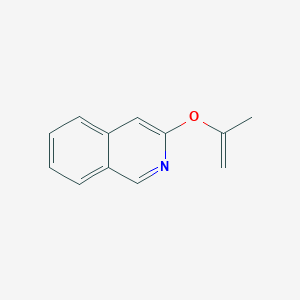

3-(Prop-1-en-2-yloxy)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Prop-1-en-2-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using the above-mentioned routes, optimized for higher yields and purity. The Skraup synthesis is also a common industrial method for producing quinoline and isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Isoquinoline can be oxidized by alkaline potassium permanganate to give pyridine-3,4-dicarboxylic acid.

Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.

Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.

Common Reagents and Conditions

Oxidizing Agents: Alkaline potassium permanganate, peracetic acid.

Reducing Agents: Tin and hydrochloric acid, hydrogen with platinum catalyst.

Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

3-(Prop-1-en-2-yloxy)isoquinoline and its derivatives have been studied for their potential in treating various diseases. Some of the notable applications include:

- Anthelmintic Activity : Compounds related to isoquinolines have shown effectiveness against helminth infections. Research indicates that derivatives can interact with calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of these parasites . This suggests a potential role in developing new anthelmintic agents.

- Cancer Treatment : Isoquinoline derivatives have been explored for their anticancer properties. They may inhibit certain cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The structural attributes of this compound could enhance its efficacy against specific tumor types.

- Neurological Disorders : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Their ability to modulate neurotransmitter systems makes them candidates for further exploration in neuropharmacology .

Biological Activities

The biological activities of this compound are a focal point of research, with studies indicating:

- Antimicrobial Properties : Some isoquinoline derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This broad-spectrum activity highlights their potential as lead compounds in drug discovery .

- Enzyme Inhibition : Isoquinoline compounds have been identified as inhibitors of specific enzymes involved in disease processes, such as prolyl hydroxylases, which play a crucial role in hypoxia signaling pathways. This inhibition can lead to therapeutic effects in conditions like anemia and ischemia .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Isoquinoline-1,3-dione: A derivative with distinct synthetic methods and applications.

Uniqueness

3-(Prop-1-en-2-yloxy)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

3-(Prop-1-en-2-yloxy)isoquinoline is a compound of interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H11NO

Molecular Weight: 199.23 g/mol

IUPAC Name: this compound

The compound features an isoquinoline backbone with a prop-1-en-2-yloxy substituent, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting cell wall synthesis or inhibiting critical enzymes in microbial metabolism.

- Antioxidant Properties: Isoquinoline derivatives are known for their ability to scavenge free radicals, which contributes to their protective role against oxidative stress in cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Starting Materials: Isoquinoline derivatives are used as precursors.

- Reagents: Common reagents include alkyl halides and bases for nucleophilic substitution reactions.

- Conditions: Reactions are often carried out under reflux conditions to facilitate the formation of the desired product.

The following table summarizes some key synthetic routes and yields reported in literature:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including E. coli and S. aureus. The compound exhibited significant inhibition zones, suggesting potent antimicrobial properties.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. This property is attributed to the presence of the isoquinoline structure, which facilitates electron donation.

Case Study 3: Anti-inflammatory Potential

Research highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. Administration resulted in reduced levels of pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-prop-1-en-2-yloxyisoquinoline |

InChI |

InChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3 |

InChI Key |

UHMNIWGMEPFSOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)OC1=CC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.